
Benzamide, N-(1-benzoylcyclohexyl)-3-methoxy-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(1-benzoylcyclohexyl)-3-methoxy-2-methyl-: is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their bioactive properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(1-benzoylcyclohexyl)-3-methoxy-2-methyl- typically involves the acylation of an amine precursor with a benzoyl chloride derivative. The reaction is carried out under controlled conditions to ensure selective acylation and to minimize by-products. Common reagents used in this synthesis include benzoic anhydride and various catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microreactors also enables the optimization of reaction kinetics, making the process more efficient and scalable .
Analyse Chemischer Reaktionen
Types of Reactions: Benzamide, N-(1-benzoylcyclohexyl)-3-methoxy-2-methyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, Benzamide, N-(1-benzoylcyclohexyl)-3-methoxy-2-methyl- is studied for its potential bioactive properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development .
Medicine: In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including infections and cancer .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it suitable for various applications, including the manufacture of advanced materials and chemical intermediates .
Wirkmechanismus
The mechanism of action of Benzamide, N-(1-benzoylcyclohexyl)-3-methoxy-2-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
N-(3-Amino-4-methylphenyl)benzamide: Known for its applications in medicinal chemistry and as a building block for drug candidates.
Benzocaine: A local anesthetic with a similar benzamide structure, used for pain relief.
1,2,3-Benzotriazin-4(3H)-one: A compound with significant biological activity, used in medicinal chemistry.
Uniqueness: Benzamide, N-(1-benzoylcyclohexyl)-3-methoxy-2-methyl- stands out due to its unique combination of functional groups, which enhance its reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
644979-88-4 |
|---|---|
Molekularformel |
C22H25NO3 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
N-(1-benzoylcyclohexyl)-3-methoxy-2-methylbenzamide |
InChI |
InChI=1S/C22H25NO3/c1-16-18(12-9-13-19(16)26-2)21(25)23-22(14-7-4-8-15-22)20(24)17-10-5-3-6-11-17/h3,5-6,9-13H,4,7-8,14-15H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
CFQVTHBBVSJEOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1OC)C(=O)NC2(CCCCC2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


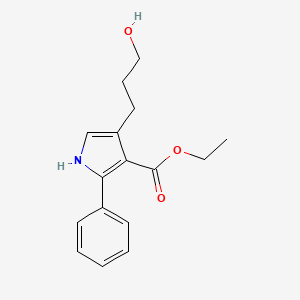
![4-{4-[(Dipentylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12597696.png)


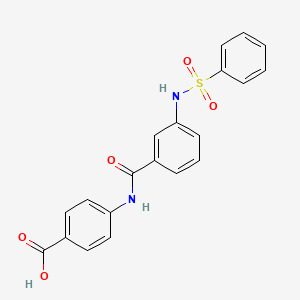
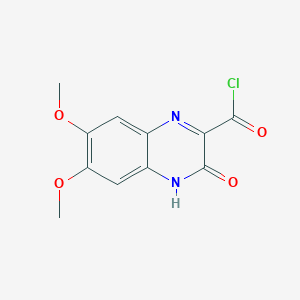
![2-[bis(2-hydroxyethyl)amino]ethanol;1H-pyridazin-4-one](/img/structure/B12597718.png)
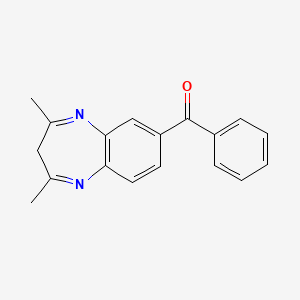
![11-[(6-Chlorohexyl)oxy]undec-1-ene](/img/structure/B12597734.png)
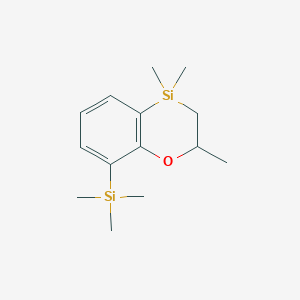
![5-[2-(4-Chlorophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12597748.png)
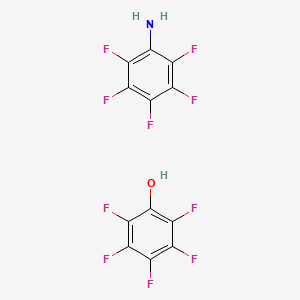
![2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12597768.png)
![2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)-](/img/structure/B12597774.png)
